molecular formula C20H25NO3 B13768035 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester CAS No. 5014-30-2

3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester

Cat. No.: B13768035
CAS No.: 5014-30-2
M. Wt: 327.4 g/mol
InChI Key: SWAICQPNXIDPSY-UHFFFAOYSA-N
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Description

3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by a biphenyl core with a carboxylic acid group, a diethylaminoethoxy substituent, and a methyl ester group. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester typically involves the esterification of 3-Biphenylcarboxylic acid with methanol in the presence of an acid catalyst. The diethylaminoethoxy group can be introduced through a nucleophilic substitution reaction using diethylaminoethanol and an appropriate leaving group on the biphenylcarboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like diethylaminoethanol and bases such as sodium hydroxide (NaOH) are employed.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.

    Industry: Applied in the production of advanced materials and as a precursor in the synthesis of functionalized biphenyl compounds.

Mechanism of Action

The mechanism of action of 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Biphenylcarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    2,2′-Dihydroxy [1,1′-biphenyl]-3-carboxylic acid: Contains hydroxyl groups instead of the diethylaminoethoxy group.

    Eicosapentaenoic acid ethyl ester: Different core structure but similar ester functionality.

Uniqueness

3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is unique due to its combination of a biphenyl core, a diethylaminoethoxy substituent, and a methyl ester group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications.

Properties

CAS No.

5014-30-2

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 2-[2-(diethylamino)ethoxy]-3-phenylbenzoate

InChI

InChI=1S/C20H25NO3/c1-4-21(5-2)14-15-24-19-17(16-10-7-6-8-11-16)12-9-13-18(19)20(22)23-3/h6-13H,4-5,14-15H2,1-3H3

InChI Key

SWAICQPNXIDPSY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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